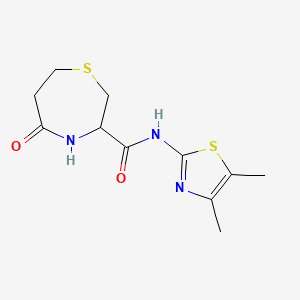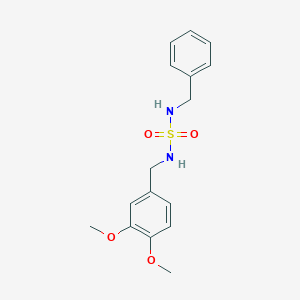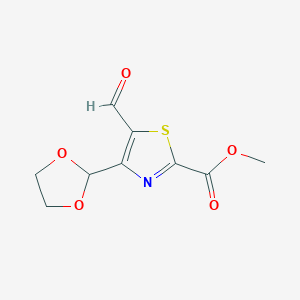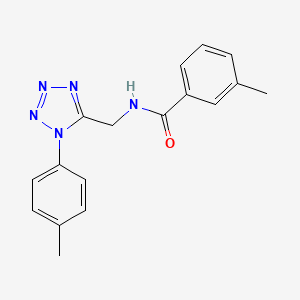![molecular formula C25H18FNO4 B2837719 8-benzoyl-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 904433-21-2](/img/structure/B2837719.png)
8-benzoyl-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Fluorescence Sensing and Chemosensors
Quinoline derivatives are extensively studied for their applications in fluorescence sensing. For instance, a Schiff-base molecule derived from quinoline has been identified as a ratiometric fluorescent chemosensor for pH, showcasing the ability to detect pH changes in various mediums, including environmental samples like river water. This demonstrates the utility of quinoline derivatives in environmental monitoring and analytical chemistry (Halder, Hazra, & Roy, 2018).
Solid-state Fluorescence Properties
Research on quinol-type fluorophores, including quinoline derivatives, reveals the impact of intermolecular hydrogen bonding on solid-state fluorescence properties. These findings are pivotal for the development of new materials with enhanced photophysical properties for applications in optoelectronics and molecular electronics (Ooyama et al., 2010).
Synthesis of Novel Compounds
Quinoline derivatives are key intermediates in the synthesis of novel compounds with potential biological activities. For example, novel fluorine-bearing quinoline-4-carboxylic acids and related compounds have been synthesized and showed significant activity against Aspergillus fungi, highlighting their potential as amylolytic agents (Makki, Bakhotmah, & Abdel-Rahman, 2012).
Antimicrobial and Antimycobacterial Activities
Quinoline derivatives have also been explored for their antimicrobial and antimycobacterial activities. Novel ofloxacin derivatives, incorporating the quinoline moiety, have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, indicating their potential in treating mycobacterial infections (Dinakaran et al., 2008).
Synthetic Methodologies
The development of synthetic methodologies for quinoline derivatives is another area of active research. Studies have demonstrated efficient routes to synthesize complex molecules incorporating the quinoline ring, contributing to advancements in synthetic chemistry and the discovery of new therapeutic agents (Kollenz et al., 1977).
Properties
IUPAC Name |
8-benzoyl-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO4/c26-18-8-4-5-16(11-18)14-27-15-20(24(28)17-6-2-1-3-7-17)25(29)19-12-22-23(13-21(19)27)31-10-9-30-22/h1-8,11-13,15H,9-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIVAYDNPQBGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=CC=C4)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2837636.png)
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanol](/img/structure/B2837637.png)
![1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2837638.png)

![2,4-Dimethyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2837642.png)


![1-ethyl-N-[(5Z)-6-(prop-2-yn-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-1H-pyrazole-3-carboxamide](/img/structure/B2837645.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2837650.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2837654.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2837658.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2837659.png)
